molecular formula C6H6ClNO<br>HOC6H3(NH2)Cl<br>C6H6ClNO B047367 2-Amino-4-chlorophenol CAS No. 95-85-2

2-Amino-4-chlorophenol

Cat. No. B047367
CAS RN: 95-85-2
M. Wt: 143.57 g/mol
InChI Key: SWFNPENEBHAHEB-UHFFFAOYSA-N
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Patent
US09441254B2

Procedure details

To a 250 mL 3-neck round bottom flask equipped with a distillation head, glass stopper, septum, thermocouple and magnetic stir bar was charged 2-amino-4-chlorophenol (20.00 g, 0.139 mol). The solid was dissolved in THF (60 mL) and p-TsOH (0.265 g, 1.39 mmol) was added. The brown solution was warmed to 60° C. over 10 min and aged for 90 min. HPLC assay of the reaction mixture showed 1 LCAP unreacted starting material. The temperature was increased from 60° C. to 74° C., and at 63° C. solvent distillation began. A total of 58 mL was collected during the first distillation. The mixture was diluted with THF (60 mL) and a total of 67 mL of solvent was removed between 71 and 84° C. The mixture was again diluted with THF (60 mL) and 61 mL of solvent was removed between 74 and 114° C. The dark brown solution was cooled to room temperature. The final mass of the solution was 27.96 g. Analysis of the crude stream by 1H NMR showed 0.1 wt % MeOH present in the sample. 1H NMR (500 MHz, CDCl3): δ=8.10 (s, 1H), 7.76 (d, J=1.5 Hz, 1H), 7.50 (d, J=8.7 Hz, 1H), 7.36 ppm (dd, J=8.7, 1.7 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step Two
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[CH3:10]C1C=CC(S(O)(=O)=O)=CC=1.CC(OO)=O>C1COCC1>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][CH:10]=[N:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Step Two
Name
Quantity
0.265 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OO
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL 3-neck round bottom flask equipped with a distillation head, glass stopper, septum, thermocouple and magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased from 60° C. to 74° C.
DISTILLATION
Type
DISTILLATION
Details
at 63° C. solvent distillation
DISTILLATION
Type
DISTILLATION
Details
A total of 58 mL was collected during the first distillation
ADDITION
Type
ADDITION
Details
The mixture was diluted with THF (60 mL)
CUSTOM
Type
CUSTOM
Details
a total of 67 mL of solvent was removed between 71 and 84° C
ADDITION
Type
ADDITION
Details
The mixture was again diluted with THF (60 mL) and 61 mL of solvent
CUSTOM
Type
CUSTOM
Details
was removed between 74 and 114° C
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown solution was cooled to room temperature

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(N=CO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.